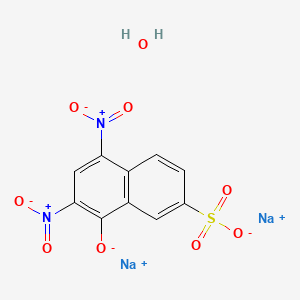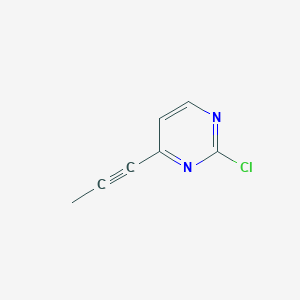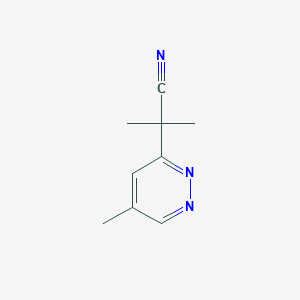
2,4-Dichloro-3-(chloromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-3-(chloromethyl)pyridine is a chlorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of chlorine atoms in the pyridine ring enhances the compound’s reactivity and potential for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-(chloromethyl)pyridine typically involves the chlorination of 3-(chloromethyl)pyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced chlorination techniques and catalysts helps in achieving efficient and scalable production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-3-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Less chlorinated pyridine derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-3-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-3-(chloromethyl)pyridine involves its interaction with various molecular targets. The chlorine atoms and the chloromethyl group enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichloro-4-(chloromethyl)pyridine
- 2,5-Dichloro-3-(chloromethyl)pyridine
- 2,6-Dichloro-3-(chloromethyl)pyridine
Uniqueness
2,4-Dichloro-3-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chlorinated pyridine derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Propiedades
Fórmula molecular |
C6H4Cl3N |
|---|---|
Peso molecular |
196.5 g/mol |
Nombre IUPAC |
2,4-dichloro-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4Cl3N/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2 |
Clave InChI |
JGVOJIWYJGVHLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1Cl)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine](/img/structure/B12958106.png)



![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B12958130.png)
![5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid](/img/structure/B12958134.png)
![1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol](/img/structure/B12958139.png)

![2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12958150.png)





